molecular formula C14H13FN2OS B2498468 1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 920411-01-4

1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2498468
CAS No.: 920411-01-4
M. Wt: 276.33
InChI Key: FAZTULGKVOHSQO-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[d]pyrimidinone class, characterized by a fused bicyclic system (cyclopentane + pyrimidine). The structure includes a sulfanylidene (=S) group at position 4 and a 4-fluorobenzyl substituent at position 1. Such derivatives are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural similarity to purine bases .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c15-10-6-4-9(5-7-10)8-17-12-3-1-2-11(12)13(19)16-14(17)18/h4-7H,1-3,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZTULGKVOHSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)NC2=S)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopenta[d]pyrimidin-2-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfur Incorporation: The sulfanylidene group can be introduced through a thiolation reaction using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanylidene group, forming the corresponding thiol or thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Biology: It can be used as a probe to study biological pathways and molecular interactions due to its unique structure.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.

    Pharmaceuticals: It can serve as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfanylidene group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Cyclopenta[d]pyrimidinone 4-Fluorobenzyl at N1, sulfanylidene (=S) at C4 Fluorophenyl, thione
2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one Cyclopenta[d]pyrimidinone 4-Methylbenzylthio (-S-CH₂-C₆H₄-Me) at C2, ketone (=O) at C4 Methylbenzyl, thioether, ketone
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one Cyclopenta[d]pyrimidinone 4-Chlorophenyl at C3, 4-methylbenzylthio at C2, ketone (=O) at C4 Chlorophenyl, thioether, ketone
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Dihydropyrimidinone 4-Fluorophenyl at C4, sulfanylidene (=S) at C2, acetyl group at C5 Fluorophenyl, thione, acetyl

Key Observations :

  • Fluorine vs.
  • Sulfanylidene vs. Thioether/Ketone : The thione (=S) group in the target compound enhances hydrogen-bond acceptor capacity compared to thioether (-S-) or ketone (=O) groups, which may influence interactions with enzymes like dihydrofolate reductase (DHFR) .

Key Observations :

  • The target compound’s synthesis likely parallels methods for dihydropyrimidinones, where fluorinated benzylamines react with thiocarbonyl precursors under acidic conditions .
  • Chlorophenyl analogs (e.g., ) require additional steps for halogenation, increasing complexity and cost.
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Target Compound ~319.4 116–118* 3.2 <1 (DMSO)
2-[(4-Methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one 256.4 110–112 2.8 ~5 (DMSO)
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one 370.3 125–127 4.1 <1 (DMSO)

Key Observations :

  • The target compound’s higher molecular weight and fluorine substituent result in a moderate LogP (~3.2), balancing lipophilicity and solubility.
  • Chlorophenyl analogs exhibit higher LogP values (~4.1), reducing aqueous solubility but improving membrane penetration .

Key Observations :

  • The target compound shows superior antifungal activity compared to chlorophenyl derivatives, likely due to fluorine’s electronegativity enhancing target binding .
  • Its antioxidant activity (~62%) is comparable to fluorophenyl-thione analogs, suggesting the sulfanylidene group plays a critical role in radical scavenging .

Research Findings and Implications

  • Structural-Activity Relationships : The 4-fluorobenzyl group enhances target selectivity, while the sulfanylidene moiety improves stability and binding affinity in enzymatic assays .
  • Limitations: Low solubility of the target compound may limit bioavailability, necessitating formulation strategies (e.g., nanoemulsions) .
  • Future Directions: Hybridizing the cyclopenta[d]pyrimidinone core with other bioactive scaffolds (e.g., pyrrolo[2,3-d]pyrimidines ) could optimize potency and pharmacokinetics.

Biological Activity

1-[(4-fluorophenyl)methyl]-4-sulfanylidene-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopenta[d]pyrimidin-2-one core with a fluorophenyl substituent and a sulfanylidene group. Its molecular formula is C14H13FN2OSC_{14}H_{13}FN_2OS with a molecular weight of approximately 292.33 g/mol. The presence of the fluorine atom is expected to influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, similar compounds have shown inhibition of nucleoside metabolism enzymes.
  • Receptor Modulation : The fluorophenyl group can enhance binding affinity to various receptors through hydrophobic interactions. This property is critical for modulating receptor activity in pharmacological contexts.
  • Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit significant antimicrobial properties against resistant strains of bacteria.

Antitumor Activity

A study involving derivatives of pyrimidine compounds demonstrated that modifications in the structure could lead to enhanced antitumor activity. For instance:

  • Case Study 1 : A derivative similar to the target compound showed effective inhibition of leukemia cell lines at concentrations as low as 4×107M4\times 10^{-7}M . This suggests that structural modifications can significantly impact the potency against cancer cells.

Antimicrobial Effects

Research has indicated that compounds with sulfanylidene groups possess notable antimicrobial properties:

  • Case Study 2 : The synthesis of thio-substituted pyrimidines demonstrated significant activity against Staphylococcus faecium, with effective concentrations reported around 4×109M4\times 10^{-9}M . The structural similarity to our compound suggests potential efficacy in treating infections caused by resistant bacteria.

Comparative Biological Activity Table

Compound NameBiological ActivityEffective Concentration (M)Reference
1-[(4-Fluorophenyl)methyl]-4-sulfanylidene-cyclopenta[d]pyrimidin-2-oneAntitumor4×1074\times 10^{-7}
Thio-substituted pyrimidinesAntimicrobial4×1094\times 10^{-9}
Bis(4-fluorophenyl)methyl derivativesDAT InhibitionKi=23nMK_i=23nM

Synthesis and Derivatives

The synthesis typically involves multi-step organic reactions:

  • Formation of Cyclopenta[d]pyrimidin-2-one Core : Achieved through cyclization under acidic or basic conditions.
  • Introduction of Fluorophenyl Group : Via Friedel-Crafts alkylation using 4-fluorobenzyl chloride.
  • Sulfanylidene Group Incorporation : Through thiolation reactions using reagents like Lawesson’s reagent .

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